(S)-1-(5-methylisoxazol-3-yl)ethanol
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Overview
Description
(S)-1-(5-Methylisoxazol-3-yl)ethanol is a chiral alcohol compound featuring an isoxazole ring substituted with a methyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-1-(5-Methylisoxazol-3-yl)ethanol typically involves the reduction of the corresponding ketone or aldehyde precursor. One common method is the asymmetric reduction of 5-methylisoxazole-3-carbaldehyde using chiral catalysts or reagents to achieve the desired enantiomeric purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These processes utilize chiral ligands and metal catalysts to ensure high yield and enantiomeric excess.
Types of Reactions:
Oxidation: this compound can undergo oxidation to form the corresponding ketone or aldehyde.
Reduction: Further reduction can yield various derivatives, depending on the reagents and conditions used.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Tosyl chloride (TsCl) in the presence of a base can be used to convert the hydroxyl group into a tosylate, which can then undergo nucleophilic substitution.
Major Products:
Oxidation: 5-Methylisoxazole-3-carbaldehyde or 5-methylisoxazole-3-carboxylic acid.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the hydroxyl group.
Scientific Research Applications
(S)-1-(5-Methylisoxazol-3-yl)ethanol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (S)-1-(5-Methylisoxazol-3-yl)ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The isoxazole ring can engage in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
®-1-(5-Methylisoxazol-3-yl)ethanol: The enantiomer of the compound, with different stereochemistry.
5-Methylisoxazole-3-carbaldehyde: The aldehyde precursor used in the synthesis of (S)-1-(5-Methylisoxazol-3-yl)ethanol.
5-Methylisoxazole-3-carboxylic acid: An oxidized derivative of the compound.
Uniqueness: this compound is unique due to its chiral nature and the presence of the isoxazole ring, which imparts specific chemical and biological properties. Its enantiomeric purity is crucial for applications in medicinal chemistry, where the (S)-enantiomer may exhibit different biological activity compared to the ®-enantiomer.
Properties
IUPAC Name |
(1S)-1-(5-methyl-1,2-oxazol-3-yl)ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO2/c1-4-3-6(5(2)8)7-9-4/h3,5,8H,1-2H3/t5-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRPQABWKQYZYQC-YFKPBYRVSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NO1)[C@H](C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
119596-06-4 |
Source
|
Record name | (1S)-1-(5-methyl-1,2-oxazol-3-yl)ethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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